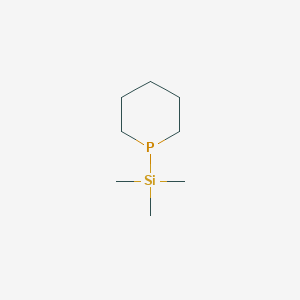
1-(Trimethylsilyl)phosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)phosphinane is an organophosphorus compound characterized by the presence of a trimethylsilyl group attached to a phosphinane ring. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)phosphinane can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with a suitable phosphinane precursor in the presence of a base such as sodium-potassium alloy . This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)phosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinanes depending on the reagents used.
Scientific Research Applications
1-(Trimethylsilyl)phosphinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)phosphinane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different structural properties.
Trimethylsilyl chloride: A related compound used in the synthesis of 1-(Trimethylsilyl)phosphinane.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
88471-60-7 |
|---|---|
Molecular Formula |
C8H19PSi |
Molecular Weight |
174.30 g/mol |
IUPAC Name |
trimethyl(phosphinan-1-yl)silane |
InChI |
InChI=1S/C8H19PSi/c1-10(2,3)9-7-5-4-6-8-9/h4-8H2,1-3H3 |
InChI Key |
ZTKJYOKWKPUBHP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)P1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


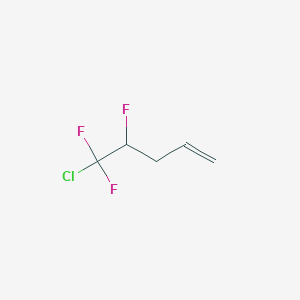
![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)
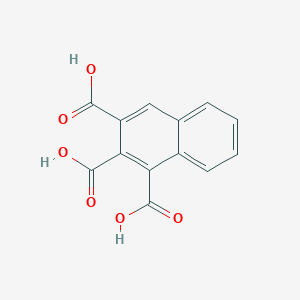

![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
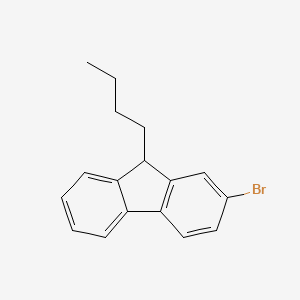

![2-[(4-Iodo-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14392153.png)
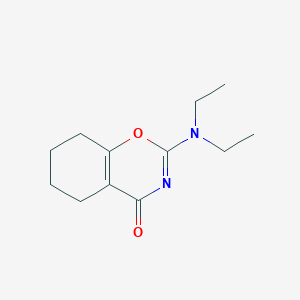
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)
![5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B14392167.png)
![Hydroxylamine, O-[(2,5-dichloro-3-thienyl)methyl]-](/img/structure/B14392170.png)
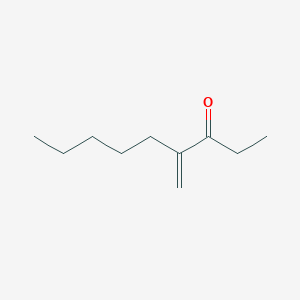
![2-[(4-Chlorophenyl)methoxy]naphthalene](/img/structure/B14392190.png)
